molecular formula C18H36O7 B14181881 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol CAS No. 848701-21-3

3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol

Cat. No.: B14181881
CAS No.: 848701-21-3
M. Wt: 364.5 g/mol
InChI Key: OTWWWOXMSOYYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is a chemical compound with a complex structure characterized by multiple ether linkages. This compound is part of a class of polyether alcohols, which are known for their unique properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether structure. Commonly, a base catalyst such as potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the continuous addition of ethylene oxide to the alcohol precursor, followed by purification steps to isolate the final product. The use of advanced separation techniques such as distillation and chromatography ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the study of membrane proteins and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, lubricants, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s polyether structure allows it to form stable complexes with various molecules, facilitating its use in drug delivery and as a stabilizer in industrial applications. The pathways involved include the modulation of membrane fluidity and the stabilization of protein structures.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
  • 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
  • 23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol

Uniqueness

3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is unique due to its specific polyether structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced solubility, stability, and the ability to form complexes with a broader range of molecules. These properties make it particularly valuable in applications requiring high stability and specificity.

Properties

CAS No.

848701-21-3

Molecular Formula

C18H36O7

Molecular Weight

364.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hex-5-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H36O7/c1-2-3-4-5-7-20-9-11-22-13-15-24-17-18-25-16-14-23-12-10-21-8-6-19/h2,19H,1,3-18H2

InChI Key

OTWWWOXMSOYYFT-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.